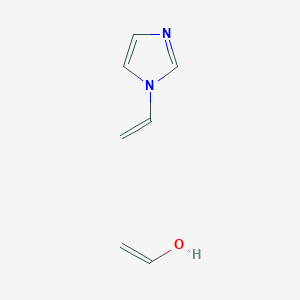
Ethenol; 1-ethenylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenol; 1-ethenylimidazole, also known as 1-ethenyl-1H-imidazole, is a heterocyclic organic compound with the molecular formula C5H6N2. It is characterized by a five-membered ring containing two nitrogen atoms and a vinyl group attached to one of the nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethenylimidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of 1-ethenylimidazole often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-ethenylimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield various substituted imidazoles.
Substitution: The vinyl group allows for substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogens or other electrophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
1-ethenylimidazole has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: It is utilized in the production of resins, adhesives, and coatings due to its reactive vinyl group.
Mechanism of Action
The mechanism of action of 1-ethenylimidazole involves its interaction with various molecular targets and pathways. The vinyl group allows it to form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in its use as a cross-linking agent in polymer chemistry and as a precursor in drug synthesis .
Comparison with Similar Compounds
Imidazole: Lacks the vinyl group, making it less reactive in certain substitution reactions.
2-methylimidazole: Contains a methyl group instead of a vinyl group, affecting its reactivity and applications.
4,5-diphenylimidazole: Substituted with phenyl groups, leading to different physical and chemical properties.
Uniqueness: 1-ethenylimidazole’s unique feature is its vinyl group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring cross-linking and polymerization .
Properties
CAS No. |
29322-89-2 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
ethenol;1-ethenylimidazole |
InChI |
InChI=1S/C5H6N2.C2H4O/c1-2-7-4-3-6-5-7;1-2-3/h2-5H,1H2;2-3H,1H2 |
InChI Key |
PMOKHBUJXKEQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CN=C1.C=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


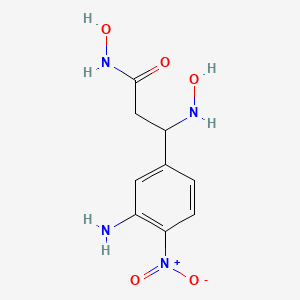
![2-[2-[[5-Bromo-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13983659.png)
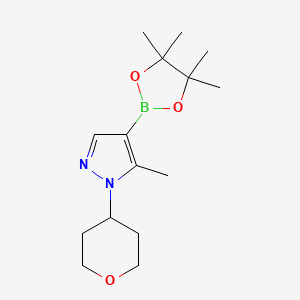

![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)


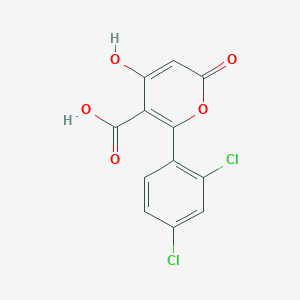
![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
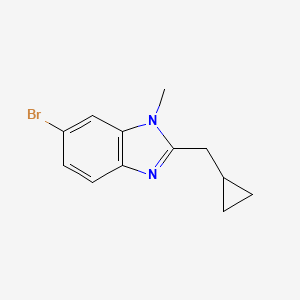
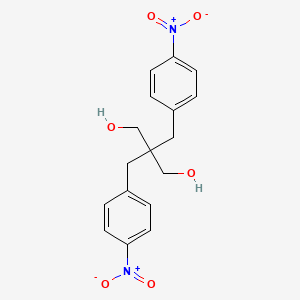


![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
